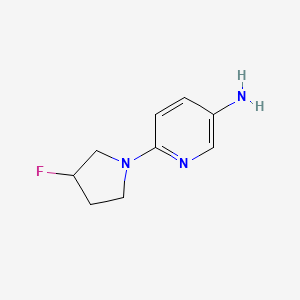

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Übersicht

Beschreibung

“6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that is used in scientific research . It exhibits intriguing properties that make it valuable for various applications, ranging from drug discovery to catalysis.

Synthesis Analysis

The synthesis of compounds similar to “6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” has been reported in the literature . The design of these molecules focused on maintaining potency at Na v 1.7, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .Molecular Structure Analysis

The molecular structure of “6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” are not detailed in the search results, the compound’s structure suggests it could participate in a variety of chemical reactions. For example, the presence of the amine group could allow for reactions such as alkylation or acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” include a density of 1.3±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an average mass of 112.105 Da and a monoisotopic mass of 112.043678 Da .Wissenschaftliche Forschungsanwendungen

Pain Management

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine: has been identified as a key compound in the development of small molecule blockers targeting the voltage-gated sodium channels Na v 1.7/Na v 1.8 . These channels are crucial in the transmission of pain signals. The compound’s ability to inhibit these channels makes it a promising candidate for creating new analgesics, particularly for conditions like inflammatory and neuropathic pain .

Drug Discovery

The pyrrolidine ring, a component of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine , is a versatile scaffold in drug discovery . It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, enhancing their biological activity .

Wirkmechanismus

Target of Action

The primary target of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is the voltage-gated sodium channel Na v 1.7 . This channel is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in humans .

Mode of Action

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine interacts with its target, the Na v 1.7 channel, by blocking it . This blocking action inhibits the flow of sodium ions through the channel, which in turn prevents the generation and conduction of nerve impulses. This results in a decrease in the perception of pain .

Biochemical Pathways

The compound’s action on the Na v 1.7 channel affects the pain signaling pathway. By blocking the Na v 1.7 channel, it prevents the propagation of action potentials along the nerves. This disrupts the transmission of pain signals from the peripheral nervous system to the central nervous system .

Pharmacokinetics

It is noted that the compound exhibits suitable physicochemical properties and in vivo pharmacokinetics

Result of Action

The molecular effect of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine’s action is the inhibition of the Na v 1.7 channel. On a cellular level, this results in a decreased excitability of neurons, leading to a reduced transmission of pain signals . The compound has displayed robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .

Eigenschaften

IUPAC Name |

6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXQKNSNGRDYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine | |

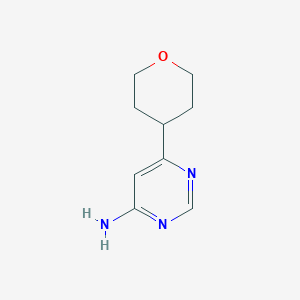

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

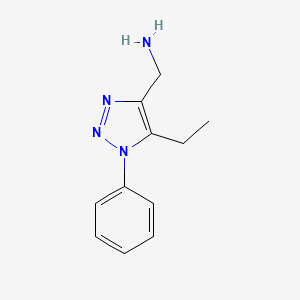

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)